molecular formula C11H15BrO2 B1271730 5-Bromo-2-butoxybenzyl alcohol CAS No. 831212-02-3

5-Bromo-2-butoxybenzyl alcohol

Cat. No. B1271730
M. Wt: 259.14 g/mol
InChI Key: HUBPVKDHWIHMRU-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzyl alcohol is a compound that can be inferred to have potential applications in organic synthesis and chemical reactions based on the studies of similar bromobenzyl alcohols. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the reactions and properties of related bromobenzyl alcohols and their derivatives.

Synthesis Analysis

The synthesis of bromobenzyl alcohols and their derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of chromenes and indenols from ortho-bromobenzyl tertiary alcohols has been demonstrated using palladium catalysis, which involves the formation of a palladacycle followed by intermolecular homocoupling and intramolecular C-O bond formation . Similarly, the construction of phenanthrene skeletons through palladium-catalyzed benzannulation with o-bromobenzyl alcohols indicates the versatility of bromobenzyl alcohols in forming complex polycyclic aromatic hydrocarbons . These studies suggest that 5-Bromo-2-butoxybenzyl alcohol could potentially undergo similar palladium-catalyzed reactions to form diverse organic structures.

Molecular Structure Analysis

The molecular structure of bromobenzyl alcohol derivatives can be characterized using various spectroscopic and theoretical methods. For example, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been conducted using X-ray crystallography, FT-IR spectroscopy, and quantum mechanical studies . These techniques provide detailed information about the optimized geometrical structures, atomic charges, and molecular electrostatic potential, which are essential for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Bromobenzyl alcohols participate in a variety of chemical reactions. The reaction of 2,3,4,5,6-pentabromobenzyl bromide with alcohols and alkali metal alkoxides to form pentabromobenzyl ethers demonstrates the reactivity of polybromoaromatic compounds with oxygen nucleophiles . Additionally, the chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester reveals the formation of monosubstitution adducts and the potential for complexation with amino acid esters . These findings suggest that 5-Bromo-2-butoxybenzyl alcohol may also engage in similar substitution reactions and complexation behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl alcohols are influenced by their molecular structure. The study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provides insights into the nonlinear optical (NLO) effects and thermodynamic properties of such compounds . The molecular dipole moment, linear polarizability, and hyperpolarizability are important parameters that can affect the optical and electronic applications of these molecules. The thermodynamic functions obtained for the compound indicate its stability and reactivity at different temperatures, which are crucial for practical applications in synthesis and material science.

Scientific Research Applications

  • Dibenzyl Bromophenols in Cancer Research : Compounds including dibenzyl bromophenols isolated from the brown alga Leathesia nana, which are structurally related to 5-Bromo-2-butoxybenzyl alcohol, have demonstrated selective cytotoxicity against several human cancer cell lines. This suggests potential applications in cancer research and therapy (Xu et al., 2004).

  • Synthetic Applications : The compound has been used in the synthesis of multisubstituted triphenylenes and phenanthrenes, demonstrating its role as a novel annulating reagent in the creation of polycyclic aromatic hydrocarbons (Iwasaki et al., 2015).

  • Antioxidant Properties : Bromophenols, closely related to 5-Bromo-2-butoxybenzyl alcohol, have shown potent antioxidant activities in various assays. These findings highlight their potential as natural antioxidants in preventing oxidative deterioration in food and other applications (Olsen et al., 2013).

  • Photochemical Studies : The photochemistry of benzyl compounds, including those related to 5-Bromo-2-butoxybenzyl alcohol, has been explored, shedding light on their solvolytic reactivity and importance in various photochemical processes (DeCosta et al., 2000).

  • Catalysis and Organic Synthesis : The compound has been used in catalysis and as a building block in organic synthesis, contributing to the development of novel synthetic methodologies (Charbonnière et al., 2002).

Safety And Hazards

Safety precautions for handling 5-Bromo-2-butoxybenzyl alcohol include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(5-bromo-2-butoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPVKDHWIHMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367098
Record name 5-Bromo-2-butoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxybenzyl alcohol

CAS RN

831212-02-3
Record name 5-Bromo-2-butoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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